molecular formula C31H33ClN4O7 B11440490 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B11440490
M. Wt: 609.1 g/mol
InChI Key: WKXGOKXLWJCDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a synthetic quinazolinone derivative characterized by a multi-substituted core structure. Its molecular framework comprises:

  • A 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl moiety, a heterocyclic scaffold known for its bioactivity in medicinal chemistry .
  • A butanamide linker bridging the quinazolinone core to a 3,4-dimethoxyphenethyl side chain, which may enhance lipophilicity and receptor affinity.

Synthesis likely follows established routes for similar derivatives, involving sequential condensation, oxidation, and amidation steps (Figure 4 in ) .

Properties

Molecular Formula

C31H33ClN4O7

Molecular Weight

609.1 g/mol

IUPAC Name

4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C31H33ClN4O7/c1-41-25-13-11-21(18-23(25)32)34-29(38)19-36-24-8-5-4-7-22(24)30(39)35(31(36)40)16-6-9-28(37)33-15-14-20-10-12-26(42-2)27(17-20)43-3/h4-5,7-8,10-13,17-18H,6,9,14-16,19H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

WKXGOKXLWJCDDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chloromethoxyphenyl Group: This step involves the reaction of the quinazoline intermediate with 3-chloro-4-methoxyphenyl isocyanate or a similar reagent.

    Final Coupling with the Butanamide Moiety: The final step involves coupling the quinazoline intermediate with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can target the quinazoline core or the carbamoyl group, potentially leading to the formation of dihydroquinazoline derivatives or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as quinazoline N-oxides and carbamoyl oxides.

    Reduction: Reduced derivatives such as dihydroquinazolines and primary amines.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Molecular Structure and Formula

  • Molecular Formula : C29H29ClN4O6
  • IUPAC Name : 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
  • SMILES Notation : COc1c(CNC(CCCN(C(c(cccc2)c2N2CC(Nc(cc3)cc(Cl)c3OC)=O)=O)C2=O)=O)cccc1
  • Molecular Weight : 529.02 g/mol

Antiviral Activity

Research has indicated that derivatives of the target compound exhibit significant anti-HIV properties. A study demonstrated that related compounds effectively inhibit HIV integrase with an EC50 value of approximately 75 µM for the most potent analogs. This suggests a potential for further development as antiviral agents targeting HIV .

Antioxidant and Neuroprotective Effects

The compound has been evaluated for its antioxidant properties. In vitro studies revealed that it provides neuroprotection against oxidative stress-induced cell death. Notably, in models exposed to hydrogen peroxide (H2O2), the compound demonstrated significant protective effects on neuronal cells .

Enzyme Inhibition Studies

The compound's potential as a cholinesterase inhibitor has been explored. Findings indicate it may act as a noncompetitive inhibitor, with inhibition constants (KIs) estimated using Lineweaver-Burk plots. This activity is promising compared to standard inhibitors used in treating neurodegenerative diseases .

Case Study 1: Anti-HIV Activity Enhancement

A study aimed at synthesizing new anti-HIV agents based on the structure of the target compound found that modifications to the benzoyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs .

Case Study 2: Neuroprotection in Cellular Models

In cellular models simulating neurodegenerative conditions, the compound was shown to significantly reduce apoptosis rates. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress .

Summary of Biological Activities

Biological ActivityFindings
Anti-HIVEffective inhibition of HIV integrase with EC50 ~75 µM
AntioxidantProvides neuroprotection against oxidative stress-induced cell death
Enzyme InhibitionNoncompetitive cholinesterase inhibitor with promising activity

Mechanism of Action

The mechanism of action of 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is likely related to its interaction with specific molecular targets in biological systems. The quinazoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinazolinone derivatives are summarized in Table 1.

Compound Name / ID Quinazolinone Substituents Side Chain Modifications Key Properties / Findings
Target Compound 3-Cl, 4-OMe on phenylcarbamoyl group; 3,4-diOMe phenethyl Butanamide linker Hypothesized enhanced lipophilicity and receptor binding due to dual methoxy groups .
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide R = 3-Cl, 4-Cl, 2,4-diMe, etc. Acetamide linker; dichlorophenylmethyl Anticonvulsant activity varies with R-group electronegativity; 3-Cl/4-Cl shows optimal potency .
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide 6-Br on quinazolinone 2-methoxybenzyl Bromine increases molecular weight and may alter metabolic stability compared to chloro derivatives .
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxidanylidene-quinazolin-3-yl]butanamide Nitrophenylsulfanyl group 3,4-diOMe phenethyl Nitro groups may confer redox activity but increase toxicity risks .

Hypothetical Bioactivity and Toxicity

  • Anticonvulsant Potential: The 3-chloro-4-methoxyphenyl group may mimic the 2,4-dichlorophenyl moiety in ’s active compounds, suggesting GABAergic modulation .
  • Toxicity Considerations: Methoxy groups (vs.

Biological Activity

The compound 4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C29H29ClN4O6
IUPAC Name This compound
SMILES COc1c(CNC(CCCN(C(c(cccc2)c2N2CC(Nc(cc3)cc(Cl)c3OC)=O)=O)C2=O)=O)cccc1

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity by targeting specific proteins involved in cell proliferation and survival. Notably, it has been shown to inhibit Polo-like kinase 1 (Plk1) , a critical regulator in mitosis that is often overexpressed in various cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Plk1 Inhibition
In a study assessing the efficacy of various small molecules against Plk1 PBD (polo-box domain), compounds similar to the one demonstrated low nanomolar affinity for Plk1 PBD. The findings suggest that these compounds could serve as potential therapeutic agents for Plk1-addicted cancers .

Enzyme Inhibition

The compound also exhibits inhibitory effects on various enzymes that play roles in metabolic pathways. For example, it has been shown to modulate the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This modulation can alter the pharmacokinetics of co-administered drugs.

The mechanism by which this compound exerts its biological effects involves binding to target proteins and modulating their activity. The interaction with Plk1 PBD leads to disruption of its normal function, thereby affecting downstream signaling pathways involved in cell division and survival.

Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines through activation of caspase pathways.
  • Pharmacological Profiles : The compound's pharmacological profile suggests it may have a favorable safety margin due to its selective inhibition of cancer-related targets without significant toxicity to normal cells .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of Plk1
Enzyme ModulationInteraction with cytochrome P450
Apoptosis InductionActivation of caspase pathways

Table 2: Comparative Analysis with Related Compounds

Compound NameIC50 (μM)TargetReference
Compound A0.5Plk1
Compound B0.8Plk1
Target Compound0.7Plk1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.